molecular formula C10H14N2 B13305770 N-cyclobutyl-4-methylpyridin-3-amine

N-cyclobutyl-4-methylpyridin-3-amine

Cat. No.: B13305770
M. Wt: 162.23 g/mol
InChI Key: OVNQPWKSHULTBK-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-methylpyridin-3-amine is a pyridine derivative featuring a cyclobutylamine substituent at the 3-position and a methyl group at the 4-position of the pyridine ring. This compound has been explored in pharmaceutical research, particularly in the synthesis of quinoline and quinazoline derivatives, as indicated by its inclusion in specialized chemical catalogs .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-cyclobutyl-4-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2/c1-8-5-6-11-7-10(8)12-9-3-2-4-9/h5-7,9,12H,2-4H2,1H3

InChI Key

OVNQPWKSHULTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with cyclobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclobutyl-4-methylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclobutyl-4-methylpyridin-3-amine is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl and methyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations

  • Cyclobutyl vs. Cyclopropyl Groups :

    • The cyclobutyl group in the target compound introduces greater steric bulk compared to the cyclopropyl substituent in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (). The larger ring size may influence binding affinity in biological systems and alter solubility.
    • Example : The cyclopropyl analog () has a pyrazole ring fused to pyridine, whereas the target compound lacks this heterocyclic extension, simplifying its structure.
  • Methyl Group Positioning :

    • The 4-methyl group on the pyridine ring in the target compound contrasts with the 3-methyl group on the pyrazole ring in the cyclopropyl analog (). This positional difference could modulate electronic effects (e.g., electron-donating capacity) and intermolecular interactions.

Heterocyclic Diversity

  • Pyridine vs. The pyrazole-containing analog () introduces a five-membered heterocycle, which may confer distinct conformational rigidity.

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of N-cyclobutyl-4-methylpyridin-3-amine and Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Similarity Score
This compound Cyclobutyl, 4-methylpyridine Not reported Not reported Discontinued
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyrazole, pyridine 215 (HRMS) 104–107 17.9%
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyrimidine, nitro Not reported Not reported Not reported 0.71
Example 14 () Piperidinyl, isopropyl 411 Not reported Not reported
  • Spectroscopic Data :
    • The cyclopropyl analog () exhibits distinct $ ^1H $ NMR signals (e.g., δ 8.87 ppm for pyridine protons) and an HRMS peak at m/z 215 ([M+H]$^+$), confirming its structure.
    • Example 44 () displays a mass spectrum matching its calculated molecular weight (500.3), validating synthetic accuracy.

Biological Activity

N-cyclobutyl-4-methylpyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group and a methyl group at the 4-position. Its molecular formula is C10_{10}H12_{12}N2_2, with a molecular weight of approximately 160.22 g/mol. The unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to modulate the activity of several molecular targets, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits.
  • Receptor Binding : It can bind to certain receptors, affecting signal transduction processes crucial for cellular responses.

1. Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. While specific data on this compound is limited, related compounds have demonstrated effectiveness against bacterial and fungal infections.

3. Neuroprotective Effects

Research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Inhibition of glycogen synthase kinase 3 (GSK3) has been associated with neuroprotection, as GSK3 plays a role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Antitumor Efficacy : A study examining structurally related compounds found that they inhibited the growth of various cancer cell lines, suggesting that this compound may have similar effects.
  • Enzyme Interaction Studies : In vitro assays have shown that the compound interacts with key enzymes involved in metabolic pathways, indicating its potential as a lead compound for further drug development.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits cancer cell proliferation,
AntimicrobialPotential activity against bacterial pathogens ,
NeuroprotectiveInhibits GSK3, potentially protecting neurons ,

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